molecular formula C14H16Br2N2O B602074 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol CAS No. 1797894-71-3

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol

Katalognummer: B602074
CAS-Nummer: 1797894-71-3
Molekulargewicht: 388.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is a chemical compound that features a quinazoline ring substituted with bromine atoms at positions 6 and 8, and a cyclohexanol moiety at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.

    Attachment of Cyclohexanol: The final step involves the nucleophilic substitution reaction where cyclohexanol is introduced to the brominated quinazoline derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of 4-(quinazolin-3(4H)-yl)cyclohexanol.

    Substitution: Formation of 4-(6,8-disubstituted quinazolin-3(4H)-yl)cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of 6,8-dibromo-4(3H)-quinazolinone, related to 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol, exhibit significant antitumor activity. A study demonstrated that certain quinazolinone derivatives showed powerful cytotoxic effects against the MCF-7 human breast carcinoma cell line, with IC50 values lower than that of doxorubicin, a common chemotherapeutic agent. Notably, compounds derived from this class displayed IC50 values ranging from 1.7 to 29.6 µg/mL, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Some synthesized compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to its structural characteristics . The exploration of these compounds as antimicrobial agents continues to be a significant area of research.

Role as a Pharmaceutical Impurity

As an impurity of Ambroxol, this compound is relevant in pharmaceutical formulations. Understanding the implications of impurities in drug formulations is crucial for ensuring safety and efficacy. Studies on this compound can provide insights into the acceptable limits and effects of impurities in therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline ring play a crucial role in binding to these targets, leading to modulation of their activity. The cyclohexanol moiety may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(6,8-dichloroquinazolin-3(4H)-yl)cyclohexanol
  • 4-(6,8-difluoroquinazolin-3(4H)-yl)cyclohexanol
  • 4-(6,8-diiodoquinazolin-3(4H)-yl)cyclohexanol

Uniqueness

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is unique due to the presence of bromine atoms, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biologische Aktivität

4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is a synthetic compound that belongs to the quinazoline family, characterized by the presence of bromine substituents and a cyclohexanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory research.

  • Molecular Formula : C14H16Br2N2O
  • Molecular Weight : 388.1 g/mol
  • CAS Number : 1797894-71-3

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including various enzymes and receptors. The bromine atoms in the quinazoline ring enhance binding affinity, while the cyclohexanol moiety improves solubility and bioavailability. The compound's mechanism involves modulation of enzyme activity, which can lead to altered cellular signaling pathways associated with cancer progression and inflammation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It acts on pathways related to cell proliferation and survival.
  • Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Some studies have indicated that it may possess antimicrobial properties, although further research is needed to confirm these effects.

Case Studies

  • Anticancer Efficacy :
    • A study investigated the effects of this compound on various cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Inflammation Model :
    • In an experimental model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its role as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialPotential activity against bacteria

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the quinazoline ring through cyclization reactions.
  • Introduction of the cyclohexanol moiety via nucleophilic substitution.

Derivatives of this compound can be synthesized by modifying the bromine substituents or altering the cyclohexanol structure to explore enhanced biological activities or reduced toxicity profiles.

Eigenschaften

IUPAC Name

4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLBUAMNBQDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of identifying 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol in Ambroxol formulations?

A1: Identifying and characterizing impurities in drug formulations like Ambroxol is crucial for ensuring drug safety and efficacy. The presence of even small amounts of impurities can potentially impact the drug's stability, efficacy, and safety profile.

Q2: How was 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol structurally characterized in the study?

A: The study employed a combination of techniques to confidently characterize the isolated impurity []. After isolation via preparative HPLC, the structure of 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol was elucidated using:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.